molecular formula C23H27NO5 B558013 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid CAS No. 141743-30-8

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid

Cat. No.: B558013
CAS No.: 141743-30-8
M. Wt: 397,46*181,32 g/mole
InChI Key: DQKLNGZVBIUOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the tert-butoxy group adds to its stability and functionality in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.

    tert-Butoxy Protection: The tert-butoxy group is introduced by reacting the intermediate with tert-butyl bromoacetate under basic conditions.

    Coupling Reaction: The final step involves coupling the protected amino acid with acetic acid derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled temperatures and pressures.

    Purification: The product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid undergoes several types of chemical reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc group can be replaced by other nucleophiles.

    Deprotection Reactions: The Fmoc and tert-butoxy groups can be removed under acidic or basic conditions to yield the free amino acid.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    tert-Butoxy Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to remove the tert-butoxy group.

Major Products

    Deprotected Amino Acid: The major product formed after deprotection is the free amino acid, which can be further used in peptide synthesis.

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups during reactions.

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules for various biological studies.

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.

    Material Science: The compound is used in the development of new materials with specific properties for industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Asp (OAll)-OH
  • Fmoc-allyl-Gly-OH

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(2-(tert-butoxy)ethyl)amino)acetic acid stands out due to its dual protection groups, which offer enhanced stability and versatility in synthetic applications. The combination of Fmoc and tert-butoxy groups allows for selective deprotection, making it highly valuable in complex synthetic processes.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-23(2,3)29-13-12-24(14-21(25)26)22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKLNGZVBIUOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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